molecular formula C22H21N7O B2773569 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea CAS No. 1013835-92-1

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea

Cat. No. B2773569
CAS RN: 1013835-92-1
M. Wt: 399.458
InChI Key: TUROZZHZVSFURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea is a useful research compound. Its molecular formula is C22H21N7O and its molecular weight is 399.458. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has highlighted the potential anticancer properties of related urea derivatives in various studies. For example, a study by Bazin et al. (2016) explored the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas and their antiproliferative activity targeting P53 in non-small cell lung cancer cell lines. The compound displayed cytostatic activity and induced overexpression of the TP53 gene, suggesting a promising avenue for reactivating p53 mutant in lung cancer treatment (Bazin et al., 2016). Additionally, Abdelall et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one derivative exhibiting potent inhibitory activity (Abdelall et al., 2014).

Antibacterial Properties

A study by Azab et al. (2013) aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This research resulted in the creation of several compounds with high antibacterial activity, demonstrating the potential of such chemical structures in developing new antimicrobial agents (Azab et al., 2013).

Chemical Synthesis and Heterocyclic Compounds

Various studies have focused on the synthesis and characterization of heterocyclic derivatives from urea compounds, showing a broad range of applications. For instance, Khan et al. (2014) reported the green synthesis and antibacterial activity of pyrazoline and pyrimidine derivatives from a specific propenone derivative, demonstrating both the synthetic approach and the biological activity of these compounds (Khan et al., 2014). Another study by Hafez and El-Gazzar (2020) synthesized a novel series of pyridine derivatives bearing biologically active heterocyclic rings, including imidiazolyl, pyrazolyl, and urea derivatives, highlighting their promising anticancer agents (Hafez & El-Gazzar, 2020).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c1-15-4-5-16(2)19(14-15)26-22(30)25-18-8-6-17(7-9-18)24-20-10-11-21(28-27-20)29-13-3-12-23-29/h3-14H,1-2H3,(H,24,27)(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUROZZHZVSFURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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